

# An In-depth Technical Guide to the Regulation of *nikA* Gene Expression

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## Introduction

The regulation of gene expression is a fundamental process that governs cellular function and adaptation. The *nikA* gene, while sharing a common nomenclature, represents a fascinating case of divergent evolution, encoding distinct proteins with disparate functions and regulatory mechanisms in fungi and bacteria. In filamentous fungi such as *Aspergillus nidulans* and *Aspergillus fumigatus*, *nikA* encodes a histidine kinase that is a central component of the high-osmolarity glycerol (HOG) signaling pathway, crucial for stress responses and a potential target for antifungal therapies. Conversely, in bacteria like *Escherichia coli* and *Brucella abortus*, the *nikA* gene is part of an operon encoding a periplasmic nickel-binding protein, a key component of a nickel transport system, with its expression tightly controlled by a nickel-responsive repressor.

This technical guide provides a comprehensive overview of the regulatory mechanisms governing *nikA* gene expression in these two distinct biological contexts. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed signaling pathways, quantitative data, and explicit experimental protocols.

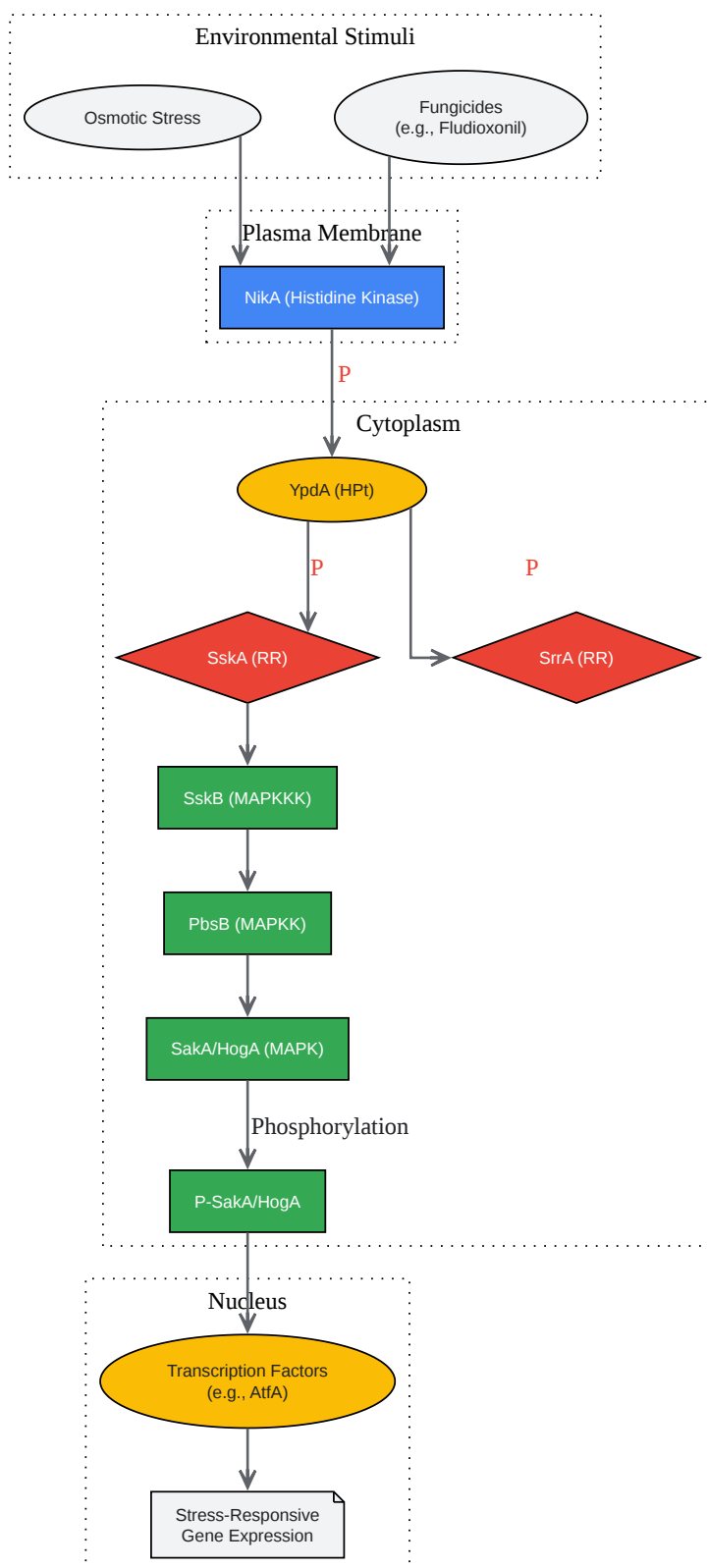
## Part 1: Regulation of Fungal *nikA* Gene Expression

In fungi, the *nikA* gene encodes a Group III histidine kinase that functions as a sensor for environmental stresses, primarily osmotic stress and the presence of certain fungicides. It is a

critical upstream component of the HOG signal transduction pathway.

## The NikA-Mediated High-Osmolarity Glycerol (HOG) Signaling Pathway

The NikA histidine kinase is an integral part of a two-component phosphorelay system. In response to stimuli, NikA autophosphorylates a conserved histidine residue. This phosphate group is then transferred through a phosphorelay system, typically involving the histidine-containing phosphotransfer protein (HPT) YpdA, to response regulators (RRs) SskA and SrrA. [1][2] The phosphorylation of SskA initiates a MAP kinase cascade, leading to the activation of the MAPK SskA (also known as HogA), which in turn regulates the expression of stress-responsive genes. [3][4]



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**Figure 1:** Fungal NikA-mediated HOG signaling pathway.

## Quantitative Data on Fungal *nikA* Expression and Pathway Activation

The expression of genes within the HOG pathway and its downstream targets are tightly regulated by environmental stressors. Deletion of key components in this pathway leads to distinct phenotypic changes, which can be quantified.

Table 1: Phenotypic Consequences of Gene Deletions in the *Aspergillus* HOG Pathway

Gene Deleted	Organism	Phenotype	Quantitative Measurement	Reference
$\Delta nikA$	<i>A. fumigatus</i>	Reduced conidiation	Approx. 50% reduction compared to wild-type	[3]
Increased sensitivity to osmotic stress	No growth on 1.2 M Sorbitol	[3]		
Resistance to fludioxonil	Growth on 1 $\mu$ g/mL fludioxonil	[3]		
$\Delta sskA$	<i>A. nidulans</i>	Increased sensitivity to osmotic stress	Reduced growth on 1 M NaCl	[1][2]
Resistance to fungicides	Growth on 10 $\mu$ g/mL fludioxonil	[1]		
$\Delta srrA$	<i>A. nidulans</i>	Increased sensitivity to oxidative stress	Reduced growth on 2.5 mM H <sub>2</sub> O <sub>2</sub>	[1][2]
$\Delta sakA/hogA$	<i>A. fumigatus</i>	Increased sensitivity to osmotic stress	Abolished growth on 1.2 M Sorbitol	[5]

Table 2: Regulation of Downstream Gene Expression by the HOG Pathway in *Aspergillus fumigatus*

Gene	Condition	Fold Change (Wild-Type)	Fold Change ( $\Delta$ sakA)	Reference
catA (catalase)	0.6 M NaCl (15 min)	~4-fold increase	No significant change	[3]
dprA	0.6 M NaCl (15 min)	~3-fold increase	No significant change	[3]
atfA (TF)	1 M Sorbitol (30 min)	Upregulated	Repressed	[5]

## Experimental Protocols

This protocol describes the generation of a gene deletion cassette by fusion PCR, which is then used for transformation.[6][7]

- Primer Design: Design three pairs of primers.
  - Pair 1: Amplifies ~1.5 kb of the 5' flanking region of the target gene (nikA). The reverse primer should have a 5' tail homologous to the 5' end of the selectable marker.
  - Pair 2: Amplifies ~1.5 kb of the 3' flanking region of the target gene. The forward primer should have a 5' tail homologous to the 3' end of the selectable marker.
  - Pair 3: Amplifies the selectable marker (e.g., pyrG).
- First Round of PCR: Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker using a high-fidelity DNA polymerase.
- Gel Purification: Purify all three PCR products from an agarose gel.
- Fusion PCR: Combine the three purified fragments in a new PCR reaction. Use a pair of "nested" primers that are internal to the outermost primers used for the flank amplifications.

The overlapping homologous regions will allow the fragments to anneal and be extended, creating a single fusion product.

- PCR cycling: 94°C for 2 min, followed by 10 cycles of (94°C for 10 s, 60°C for 1 min, 68°C for 4 min), then 15 cycles of (94°C for 10 s, 60°C for 30 s, 68°C for 4 min with an additional 20 s extension time per cycle).
- Protoplast Transformation: Transform the purified fusion PCR product into an *A. nidulans* strain deficient in non-homologous end joining (e.g.,  $\Delta$ kuA) to increase the frequency of homologous recombination.
- Selection and Verification: Select transformants on appropriate media. Verify the correct gene replacement by diagnostic PCR and Southern blotting.

This protocol is for detecting the activation of the SakA/HogA MAPK by phosphorylation.<sup>[8][9]</sup>

- Protein Extraction: Grow fungal mycelia to the desired stage and apply stress (e.g., 1 M sorbitol for 10 minutes). Harvest mycelia by filtration, freeze in liquid nitrogen, and grind to a fine powder. Resuspend the powder in a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
- Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.
- Sample Preparation: Mix 20-30  $\mu$ g of protein with 2x SDS-PAGE sample buffer. Heat the samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (which cross-reacts with phosphorylated SakA/HogA), diluted in 5% BSA/TBST.

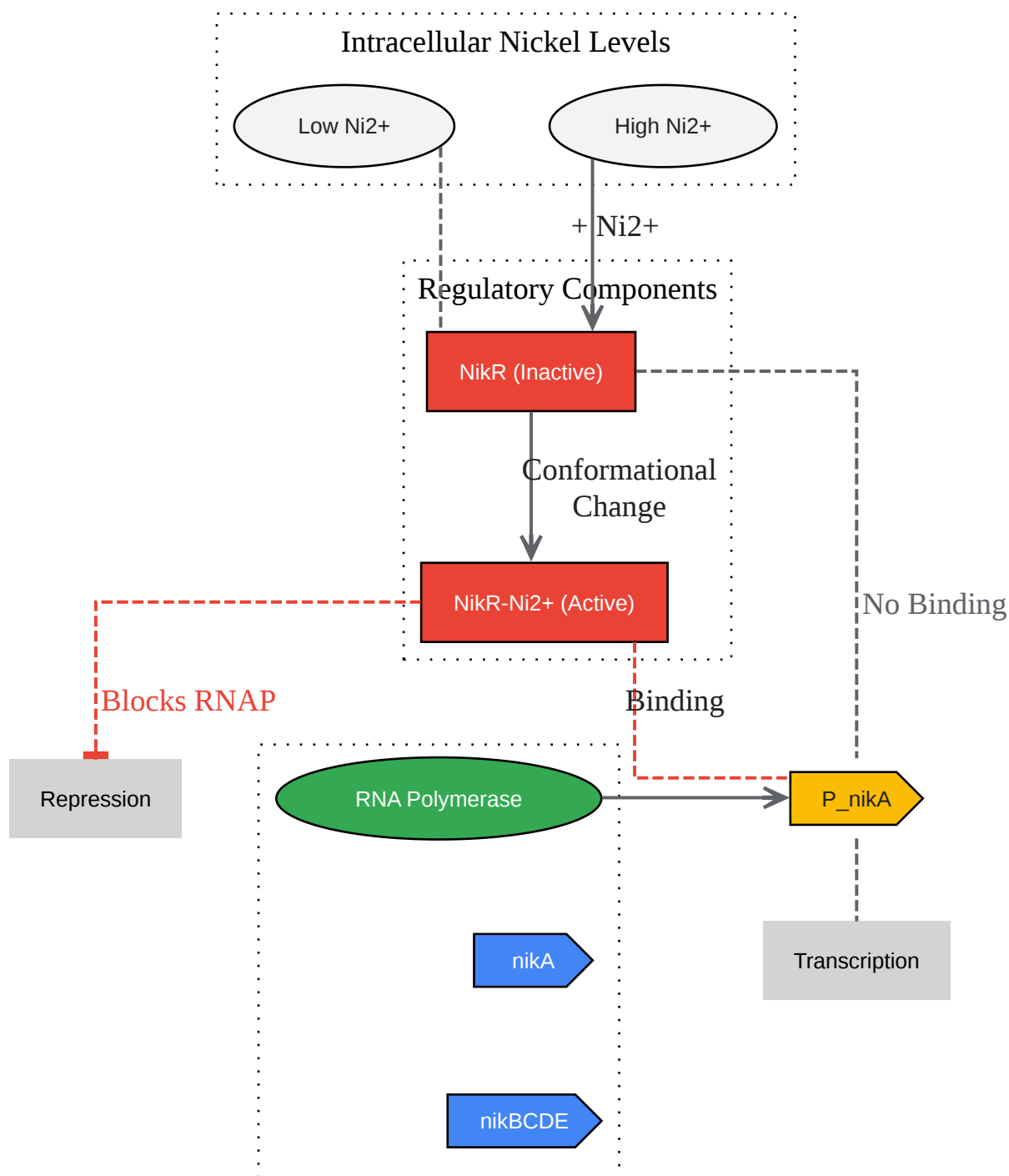
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
- **Detection:** Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. A parallel blot should be probed with an antibody against total SakA/HogA as a loading control.

## Part 2: Regulation of Bacterial *nikA* Gene Expression

In bacteria, *nikA* is the first gene in the *nikABCDE* operon, which encodes a high-affinity ATP-binding cassette (ABC) transporter for nickel uptake. NikA itself is a periplasmic nickel-binding protein. The expression of this operon is negatively regulated by the nickel-responsive repressor, NikR.

### The NikR-Mediated Repression of the *nik* Operon

The NikR protein functions as a sensor of intracellular nickel concentrations. In the absence or at low levels of nickel, NikR is in an inactive state and does not bind to DNA, allowing for the transcription of the *nikABCDE* operon to facilitate nickel acquisition. When intracellular nickel levels rise, nickel ions bind to NikR, causing a conformational change that activates its DNA-binding activity.<sup>[10]</sup> The activated NikR tetramer then binds to a specific palindromic operator sequence in the promoter region of the *nikA* gene.<sup>[11]</sup> This binding physically blocks the access of RNA polymerase to the promoter, thereby repressing transcription of the entire operon.<sup>[1][12]</sup>



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**Figure 2:** NikR-mediated repression of the bacterial *nikA* gene.

## Quantitative Data on Bacterial *nikA* Expression

The expression of the *nikA* gene is highly sensitive to the intracellular concentration of nickel, primarily through the action of NikR.

Table 3: Nickel-Dependent Repression of *nikA* Expression in *Brucella abortus*

Strain	Condition	Relative <i>nikA</i> Expression (Fold Change vs. Wild-Type no Ni <sup>2+</sup> )	Reference
Wild-Type	No added NiSO <sub>4</sub>	1.0	[13]
Wild-Type	+ 100 µM NiSO <sub>4</sub>	~0.2	[13]
Δ <i>nikR</i>	No added NiSO <sub>4</sub>	~8.0	[13]
Δ <i>nikR</i>	+ 100 µM NiSO <sub>4</sub>	~7.5	[13]

Table 4: NikR-DNA Binding Affinity

Organism	DNA Sequence (Operator)	Binding Affinity (Kd)	Method	Reference
<i>E. coli</i>	GTATGA-(N <sub>16</sub> )-TCATAC	~1 nM (with Ni <sup>2+</sup> )	EMSA	[11][14]
<i>B. abortus</i>	Inverted repeat in <i>nikA</i> promoter	Not determined, but specific binding shown	EMSA	[13]
<i>H. pylori</i>	-13 to +21 of <i>nixA</i> promoter	Not determined, but specific binding shown	DNase I footprinting	[1]

## Experimental Protocols

This protocol details the measurement of *nikA* mRNA levels in response to nickel.[15][16]

- **Bacterial Culture and Treatment:** Grow bacteria (e.g., *B. abortus*) to mid-log phase. Split the culture and treat one half with a specific concentration of  $\text{NiSO}_4$  (e.g., 100  $\mu\text{M}$ ) for a defined period (e.g., 20 minutes). The other half serves as the untreated control.
- **RNA Isolation:** Harvest bacterial cells by centrifugation. Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNeasy Protect Bacteria Reagent). Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to eliminate genomic DNA contamination.
- **RNA Quality and Quantification:** Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 1  $\mu\text{g}$  of total RNA using a reverse transcription kit with random primers.
- **qPCR Reaction:** Set up qPCR reactions using a SYBR Green-based master mix. Include primers specific for the *nikA* gene and a reference gene (e.g., 16S rRNA).
  - Typical reaction: 10  $\mu\text{L}$  2x SYBR Green Master Mix, 1  $\mu\text{L}$  forward primer (10  $\mu\text{M}$ ), 1  $\mu\text{L}$  reverse primer (10  $\mu\text{M}$ ), 2  $\mu\text{L}$  diluted cDNA, and nuclease-free water to 20  $\mu\text{L}$ .
- **Data Analysis:** Run the qPCR on a real-time PCR instrument. Calculate the relative expression of *nikA* using the  $\Delta\Delta\text{Ct}$  method, normalizing to the expression of the reference gene.

This protocol is used to demonstrate the direct binding of the NikR protein to the *nikA* promoter region.[\[13\]](#)[\[17\]](#)[\[18\]](#)

- **Probe Preparation:** Synthesize and anneal complementary oligonucleotides corresponding to the *nikA* promoter region containing the putative NikR binding site. Label the resulting double-stranded DNA probe, typically at the 5' end with  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  using T4 polynucleotide kinase, or with a non-radioactive label like biotin or an infrared dye.
- **Protein Purification:** Overexpress and purify recombinant NikR protein.
- **Binding Reaction:** Set up binding reactions in a small volume (e.g., 20  $\mu\text{L}$ ).

- Combine binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), the labeled probe (e.g., 1 nM), and varying concentrations of purified NikR protein (e.g., 0-200 nM).
- For metal-dependency studies, add NiSO<sub>4</sub> (e.g., 100 μM) to the binding buffer and the gel running buffer. A control reaction with a chelator like EDTA can also be included.
- Incubate at room temperature for 20-30 minutes.
- Native Polyacrylamide Gel Electrophoresis: Load the binding reactions onto a native (non-denaturing) polyacrylamide gel (e.g., 5-6%). Run the gel in a cold buffer (e.g., 0.5x TBE) at a constant voltage.
- Detection: Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or scan the gel directly (for infrared dyes). The protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.

## Conclusion

The regulation of the *nikA* gene serves as a compelling example of how a single gene name can encompass vastly different biological roles and regulatory paradigms across different kingdoms of life. In fungi, the NikA histidine kinase is a key initiator of a complex signaling cascade essential for surviving environmental stresses, making it an attractive target for the development of novel antifungal agents. In bacteria, the NikA periplasmic protein is part of a metal transport system whose expression is exquisitely controlled by the NikR repressor to maintain nickel homeostasis, a critical process for bacterial survival and pathogenesis. A thorough understanding of these distinct regulatory networks, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers aiming to exploit these pathways for therapeutic or biotechnological purposes.

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